5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate
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Overview
Description
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is a compound that features a trifluorobenzyl group attached to a triazole ring, with a nitrate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the following steps:
Preparation of 2,4,5-trifluorobenzyl chloride: This can be achieved by reacting 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent.
Formation of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazole: The 2,4,5-trifluorobenzyl chloride is then reacted with 1H-1,2,4-triazole under basic conditions to form the desired triazole derivative.
Nitration: The final step involves the nitration of the triazole derivative to obtain this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:
Substitution Reactions: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction under appropriate conditions.
Nitration: As mentioned in the synthesis, nitration is a key reaction for introducing the nitrate group.
Common Reagents and Conditions
Chlorinating Agents: For the preparation of 2,4,5-trifluorobenzyl chloride, common chlorinating agents include thionyl chloride and phosphorus trichloride.
Bases: Sodium hydroxide or potassium carbonate are often used in the formation of the triazole derivative.
Nitrating Agents: Nitric acid or a mixture of nitric and sulfuric acids are used for nitration.
Major Products
The major products formed from these reactions include the desired this compound and various intermediates such as 2,4,5-trifluorobenzyl chloride and 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazole.
Scientific Research Applications
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic and optical properties.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can modulate its electronic properties. The nitrate group may also play a role in the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzyl alcohol: This compound shares the trifluorobenzyl group but lacks the triazole ring and nitrate group.
2,4,5-Trifluorobenzyl bromide: Similar to the alcohol, this compound has the trifluorobenzyl group but with a bromide substituent instead of the triazole and nitrate groups.
Uniqueness
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the combination of the trifluorobenzyl group, triazole ring, and nitrate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry, materials science, and agrochemicals.
Properties
IUPAC Name |
nitric acid;5-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4.HNO3/c10-5-3-7(12)6(11)1-4(5)2-8-14-9(13)16-15-8;2-1(3)4/h1,3H,2H2,(H3,13,14,15,16);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNJEFDSGAVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC2=NC(=NN2)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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